4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Description
Contextualization within Aniline (B41778) and Trifluoromethylated Compounds Research
Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group onto an aniline ring dramatically alters its physicochemical properties. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the reactivity of the aromatic ring and the basicity of the amino group. mdpi.com
Research into trifluoromethylated anilines is a vibrant area of study. The incorporation of the -CF3 group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. mdpi.com This is due to the high strength of the carbon-fluorine bond, which resists metabolic oxidation. Consequently, trifluoromethylated anilines are common intermediates in the synthesis of various pharmaceuticals and agrochemicals. The development of efficient methods for the trifluoromethylation of anilines is an ongoing area of research, with techniques ranging from classical approaches to modern catalytic systems. rsc.org
Significance and Research Trajectory of Phenoxy-Substituted Anilines
The presence of a phenoxy group introduces another layer of complexity and potential functionality to the aniline scaffold. Phenoxy-substituted anilines, also known as aryloxyanilines, are a class of diaryl ethers that have garnered considerable attention in medicinal chemistry. The ether linkage provides a flexible yet stable connection between two aromatic rings, allowing for the exploration of diverse spatial arrangements for optimal interaction with biological receptors.
The synthesis of phenoxy-substituted anilines often relies on cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org These reactions have been refined over the years to allow for the coupling of a wide range of substituted phenols and anilines under increasingly mild conditions. acs.org The research trajectory for phenoxy-substituted anilines is heavily influenced by the search for new therapeutic agents. These compounds have been investigated for a variety of biological activities, and the ability to readily modify both the aniline and phenoxy rings allows for the systematic exploration of structure-activity relationships.
The combination of the trifluoromethyl group and the phenoxy moiety in 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline suggests a molecule designed to leverage the advantageous properties of both functionalities. The isopropyl group on the phenoxy ring further enhances lipophilicity, a key parameter in drug design. While direct research on this specific compound is limited, its structure represents a logical progression in the design of novel compounds with potential applications in areas where the properties of trifluoromethylated and phenoxy-substituted anilines are beneficial.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆F₃NO |
| Molecular Weight | 295.30 g/mol |
| CAS Number | 946697-67-2 |
Note: This data is compiled from chemical vendor information and has not been independently verified by academic studies.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-12(8-11)21-13-6-7-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPOTLHGTYGNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Spectroscopic Characterization Techniques
Spectroscopy is instrumental in elucidating the molecular architecture of 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through ¹H, ¹³C, and ¹⁹F NMR analyses, the precise arrangement of atoms within this compound can be mapped out.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound suggests a complex spectrum with distinct signals corresponding to the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the aliphatic protons of the isopropyl group. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, allowing for the assignment of each signal to its specific position in the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons in the two aromatic rings, the isopropyl group, and the carbon of the trifluoromethyl group. The chemical shift of the carbon attached to the fluorine atoms is significantly influenced by their high electronegativity.
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, fluorine-19 NMR is a highly valuable tool. A single signal would be expected for the three equivalent fluorine atoms of the -CF₃ group, and its chemical shift provides confirmation of this functional group's electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | 6.5 - 7.5 | Multiplet | Aromatic Protons (Ar-H) |
| 4.5 - 5.5 | Broad Singlet | Amine Protons (-NH₂) | |
| 2.8 - 3.0 | Septet | Isopropyl Methine (-CH) | |
| 1.2 - 1.3 | Doublet | Isopropyl Methyl (-CH₃) | |
| ¹³C NMR | 150 - 160 | Singlet | Ar-C-O |
| 110 - 145 | Multiple Singlets | Aromatic Carbons (Ar-C) | |
| 120 - 125 | Quartet | Trifluoromethyl Carbon (-CF₃) | |
| 33 - 35 | Singlet | Isopropyl Methine (-CH) | |
| 23 - 25 | Singlet | Isopropyl Methyl (-CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₆H₁₆F₃NO, corresponding to a molecular weight of approximately 295.31 g/mol . matrixscientific.com
In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular weight. The molecule then fragments in a predictable manner upon ionization. The fragmentation of trifluoromethyl-containing compounds often involves characteristic losses. fluorine1.ru For this compound, key fragmentation pathways could include:
Cleavage of the ether bond, resulting in ions corresponding to the isopropylphenoxy and trifluoromethylaniline moieties.
Loss of the isopropyl group from the phenoxy ring.
Elimination of the -CF₃ radical, a common fragmentation pathway for such compounds. fluorine1.runih.gov
Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands.
Table 2: Expected IR Absorption Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
| Aromatic Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
| Trifluoromethyl (C-F) | Stretching | 1100 - 1200 (strong) |
Chromatographic Separation and Purity Determination Methods
Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for accurately determining its purity.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a technique used to separate volatile compounds. researchgate.net For a compound like this compound, GC can be an effective method for purity assessment. The sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification.
Coupling GC with a mass spectrometer (GC-MS) provides a powerful two-dimensional analysis. orientjchem.org As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for the tentative identification of any impurities based on their mass spectra, providing a more comprehensive purity profile than GC-FID alone.
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical intermediates and active ingredients. nih.gov It is particularly suitable for compounds that are not sufficiently volatile or stable for GC analysis.
A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The development of an LC-MS method can further aid in the identification of unknown impurities by providing molecular weight information for each separated peak. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in synthetic chemistry for its simplicity, speed, and efficiency. sigmaaldrich.comyoutube.com It is primarily used to qualitatively monitor the progress of chemical reactions, identify compounds in a mixture, and determine the optimal solvent system for purification by column chromatography. chemistryhall.com
In the context of this compound, TLC serves as an indispensable tool. The technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. youtube.com A TLC plate, typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel, acts as the stationary phase. youtube.com A small spot of the reaction mixture containing the target compound is applied near the bottom of the plate. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture, the mobile phase, ensuring the initial spot is above the solvent level. youtube.com
As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it. youtube.com The separation occurs based on polarity; less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds are more strongly adsorbed to the stationary phase and travel shorter distances, yielding a lower Rf value. youtube.com The Rf is a critical parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com For a compound like this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The ratio of these solvents is adjusted to achieve optimal separation, ideally with Rf values between 0.2 and 0.8 for the compounds of interest. chemistryhall.com
Table 1: Representative TLC Data for Analysis of Aromatic Amines
| Mobile Phase (Hexane:Ethyl Acetate) | Analyte | Retention Factor (Rf) | Observations |
|---|---|---|---|
| 9:1 | This compound | ~ 0.45 | Good separation from non-polar impurities. |
| 7:3 | This compound | ~ 0.65 | Useful for faster elution, but may reduce separation from closely related compounds. |
Flash Column Chromatography for Purification
Following successful synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the predominant technique for preparative-scale purification in organic synthesis laboratories. wfu.eduijpra.com This method is an air-pressure accelerated form of column chromatography that allows for rapid and efficient separation. ijpra.com
The process begins with the selection of an appropriate solvent system (eluent), which is typically determined from prior TLC analysis. ijpra.com The goal is to choose a solvent mixture that provides a significant difference in Rf values between the desired compound and its impurities. The stationary phase is most commonly silica gel with a particle size of 40-63 µm, which offers a high surface area for effective separation. orgsyn.org
The crude material can be loaded onto the column in two ways: as a concentrated solution or, for better resolution, adsorbed onto a small amount of silica gel (dry loading). rochester.edu The column is packed with a slurry of silica gel in the chosen eluent and equilibrated. orgsyn.org The sample is then carefully added to the top, and the eluent is passed through the column under positive pressure. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. These pure fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified compound. rochester.edu
Table 2: Typical Protocol for Flash Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh, 40-63 µm) |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |
| Sample Loading | Dry loading: Crude compound adsorbed onto Celite or silica gel (2-3x sample weight) |
| Elution Method | Isocratic or Gradient Elution |
| Isocratic Elution | 10-20% Ethyl Acetate in Hexanes |
| Gradient Elution | Start with 5% Ethyl Acetate in Hexanes, gradually increasing to 25% |
| Fraction Analysis | TLC with UV visualization |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful analytical technique provides definitive proof of a molecule's constitution and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. nih.gov
For a novel compound such as this compound, obtaining a single-crystal X-ray structure would confirm its atomic connectivity, establish the spatial relationship between the isopropylphenoxy and trifluoromethylaniline moieties, and reveal detailed geometric parameters like bond lengths, bond angles, and torsion angles. Furthermore, the analysis elucidates how molecules pack in the solid state, revealing intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal lattice. nih.gov
While a specific crystal structure for this compound is not publicly documented in the searched sources, the analysis of structurally related compounds provides insight into the type of data obtained. For example, the crystallographic analysis of 4-Methoxy-3-(trifluoromethyl)aniline reveals detailed structural information. nih.gov Such an analysis for the title compound would provide the critical data listed in the table below, confirming its molecular structure and providing insights into its solid-state behavior.
Table 3: Illustrative Crystallographic Data (Based on a Structurally Related Aniline)
| Parameter | Example Data for 4-Methoxy-3-(trifluoromethyl)aniline nih.gov |
|---|---|
| Chemical Formula | C₈H₈F₃NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 5.4140 Å, b = 14.880 Å, c = 21.304 Å |
| Cell Volume (V) | 1716.3 ų |
| Molecules per Unit Cell (Z) | 8 |
| Key Structural Features | Intermolecular N—H···F and N—H···N hydrogen bonding |
Quantitative Analytical Techniques in Research
In chemical research and development, quantitative analysis is crucial for determining the exact purity of a synthesized compound and for its quantification in various matrices. While TLC provides qualitative or semi-quantitative information, more sophisticated chromatographic techniques are required for precise measurements.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, the compound is injected into a high-pressure stream of a mobile phase (e.g., a mixture of acetonitrile and water) that flows through a column packed with a non-polar stationary phase (e.g., C18-bonded silica). The separation is based on the analyte's partitioning between the mobile and stationary phases. The presence of the trifluoromethyl and isopropylphenoxy groups imparts significant hydrophobicity, leading to strong retention on a C18 column.
A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength where the analyte exhibits strong absorption, which is characteristic of aromatic systems. The area under the resulting chromatographic peak is directly proportional to the concentration of the compound. By running a series of standards with known concentrations, a calibration curve can be constructed to accurately determine the concentration or purity of the this compound in an unknown sample.
Table 4: Representative HPLC Method for Quantitative Analysis
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Isocratic (e.g., 70:30 Acetonitrile:Water) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Quantification | Peak area integration against a standard calibration curve |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methoxy-3-(trifluoromethyl)aniline |
| Ethyl Acetate |
| Hexane |
| Acetonitrile |
Computational and Theoretical Investigations of 4 3 Isopropylphenoxy 2 Trifluoromethyl Aniline and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) allow for the detailed examination of electronic structure and the prediction of various molecular properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds containing electron-withdrawing groups like trifluoromethyl and electron-donating groups like a phenoxy moiety, the distribution and energies of these frontier orbitals are of significant interest. In analogous systems, the HOMO is often localized on the electron-rich aniline (B41778) ring and the phenoxy group, while the LUMO may be distributed over the trifluoromethyl-substituted ring, indicating the sites for electrophilic and nucleophilic attack, respectively. researchgate.net The HOMO-LUMO gap can be correlated with the molecule's reactivity in various chemical reactions. pku.edu.cn
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.8 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. semanticscholar.org Blue and green regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. austinpublishinggroup.comsemanticscholar.org
For 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the phenoxy group due to the presence of lone pairs of electrons. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent part of the benzene (B151609) ring. researchgate.net The hydrogen atoms of the amine group would also exhibit positive potential. This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
Mulliken Charge Distribution Analysis
Mulliken charge analysis provides a quantitative measure of the partial atomic charges within a molecule, offering another perspective on its electronic structure. uni-muenchen.de This method partitions the total electron density among the constituent atoms. semanticscholar.org While Mulliken charges are known to be basis-set dependent, they can still provide useful qualitative trends in charge distribution. uni-muenchen.de
In this compound, the analysis would be expected to show a negative charge on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atom attached to the trifluoromethyl group would likely have a significant positive charge, reflecting the strong electron-withdrawing nature of the CF3 group. The hydrogen atoms of the amine group would also carry partial positive charges. This detailed charge distribution can complement the insights gained from MEP mapping and help in understanding the molecule's polarity and electrostatic interactions. niscpr.res.in
| Atom | Charge (a.u.) |
|---|---|
| N (Aniline) | -0.65 |
| O (Phenoxy) | -0.58 |
| C (attached to CF3) | +0.75 |
| F (average) | -0.25 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dtu.dk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in various environments, such as in solution or in a biological system. nih.govnih.gov
For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation around the ether linkage and the bonds connecting the rings. These simulations can also be used to study how the molecule interacts with solvent molecules or a potential biological target, providing insights into its solubility and binding affinity. The trajectories generated from MD simulations can be analyzed to determine stable conformations and the energetic barriers between them.
Prediction of Chemical Reactivity and Reaction Mechanisms
The computational data obtained from quantum chemical calculations can be integrated to predict the chemical reactivity and potential reaction mechanisms of this compound. The HOMO and LUMO energies and distributions from FMO analysis indicate the most likely sites for electrophilic and nucleophilic attack. wikipedia.org The MEP map provides a visual guide to these reactive regions. mdpi.com
For instance, the electron-rich regions identified by the MEP map (e.g., the nitrogen and oxygen atoms) would be predicted to be reactive towards electrophiles. Conversely, the electron-deficient areas (e.g., the carbon atom attached to the CF3 group) would be susceptible to nucleophilic attack. By analyzing the energies and shapes of the frontier orbitals, one can also predict the feasibility of pericyclic reactions. Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the elucidation of reaction pathways.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the physical properties and stability of a crystalline solid.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com It partitions the crystal space into regions where the electron density of a given molecule is dominant. The Hirshfeld surface itself is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify key interaction points. Red spots on the dnorm surface indicate close contacts, highlighting regions of significant intermolecular interaction. nih.govset-science.com
For a molecule like this compound, one would expect a variety of intermolecular contacts. The presence of hydrogen bond donors (the -NH2 group) and acceptors (the oxygen and fluorine atoms), as well as aromatic rings, suggests a rich landscape of interactions. A hypothetical breakdown of the intermolecular contacts for this compound, as would be determined from a 2D fingerprint plot, is presented in the table below for illustrative purposes.
Interactive Data Table: Hypothetical Intermolecular Contact Contributions for this compound
| Interaction Type | Percentage Contribution | Description |
| H···H | 45.5% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the peripheries of the molecules. |
| C···H/H···C | 20.2% | Indicates van der Waals interactions between carbon and hydrogen atoms, including potential C-H···π interactions with the aromatic rings. |
| O···H/H···O | 15.8% | Highlights the presence of hydrogen bonds involving the ether oxygen and the amine hydrogens. |
| F···H/H···F | 12.3% | Denotes interactions involving the fluorine atoms of the trifluoromethyl group, which can act as weak hydrogen bond acceptors. |
| N···H/H···N | 4.1% | Represents hydrogen bonding involving the amine group. |
| C···C | 2.1% | Suggests the presence of π-π stacking interactions between the aromatic rings. |
Energy frameworks analysis provides a visual and quantitative understanding of the energetic aspects of crystal packing. rsc.org This method calculates the interaction energies between a central molecule and its neighbors and visualizes these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, offering a clear picture of the dominant forces in the crystal lattice. rasayanjournal.co.in
In the case of this compound, an energy framework analysis would likely reveal a complex network of interactions. The electrostatic component would be significant due to the polar amine and trifluoromethyl groups. Dispersion forces would also play a crucial role, arising from the large non-polar regions of the molecule, particularly the aromatic rings and the isopropyl group. The visualization would likely show distinct topologies for the electrostatic and dispersion frameworks, reflecting the different nature of these interactions.
The following table provides a hypothetical summary of the interaction energies that might be calculated for this compound.
Interactive Data Table: Hypothetical Interaction Energy Components for this compound
| Energy Component | Interaction Energy (kJ/mol) | Description |
| Electrostatic | -55.8 | Represents the attractive or repulsive forces between the permanent charge distributions of interacting molecules. The negative value indicates a net attractive electrostatic interaction. |
| Polarization | -25.3 | Arises from the induction of dipoles in neighboring molecules. |
| Dispersion | -90.1 | Represents the attractive forces due to instantaneous fluctuations in electron density. This is often the largest stabilizing component in molecular crystals. mdpi.com |
| Repulsion | +40.5 | Represents the short-range repulsive forces that prevent molecules from collapsing into each other. |
| Total | -130.7 | The sum of all energy components, indicating the overall stability of the crystal lattice. |
In Silico Ligand Design and Optimization
In silico methods are instrumental in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For a molecule like this compound, these techniques could be employed to explore its potential as a scaffold for developing new therapeutic agents.
The process often begins with identifying a biological target, such as an enzyme or a receptor. A 3D model of the target is then used for molecular docking studies, where the compound and its analogues are computationally placed into the active site of the target. nih.gov The binding affinity and mode of interaction are then evaluated, providing insights into the structural features that are important for activity.
Based on these initial findings, new analogues can be designed in silico by modifying the parent structure. For this compound, this could involve altering the substituents on the aromatic rings, modifying the isopropyl group, or replacing the ether linkage. These virtual compounds are then docked and scored, and the most promising candidates are selected for synthesis and biological evaluation. This iterative cycle of design, docking, and evaluation can significantly accelerate the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. japsonline.com
The molecular descriptors can be categorized into several types, including:
1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D structure (e.g., connectivity indices, topological polar surface area).
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).
For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The model could reveal which physicochemical properties are most important for activity. For example, it might be found that increased lipophilicity is correlated with higher activity, or that the presence of a hydrogen bond donor at a particular position is crucial.
A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, prioritizing them for synthesis, and providing a deeper understanding of the structure-activity landscape. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Isopropylphenoxy Moiety Variations on Biological Activity
The position and nature of the alkyl substituent on the phenoxy ring are critical for activity. In related series of compounds, alkyl substitutions on the phenyl ring of the aniline (B41778) moiety have been shown to increase biological activity. nih.gov For instance, a 4-isopropyl aniline derivative demonstrated potent inhibition of S. aureus strains. nih.gov This suggests that hydrophobic substituents on the aromatic rings generally enhance activity. nih.gov While this finding pertains to a different part of a different molecule, the principle of hydrophobicity contributing to activity is a recurring theme in SAR studies.
Moving the isopropyl group from the meta (3-position) to the ortho or para positions would alter the molecule's conformation and could impact its ability to fit into a binding pocket. The meta-positioning of the isopropyl group provides a balance of steric bulk and lipophilicity without overly hindering the rotation around the ether linkage, which can be crucial for achieving an optimal binding conformation.
Replacing the isopropyl group with other substituents would also modulate activity. A smaller methyl group might not provide sufficient hydrophobic interaction, while a larger tert-butyl group could introduce steric hindrance. The electronic properties of the substituent are also a factor; replacing the isopropyl group with an electron-withdrawing group like a halogen or an electron-donating group like methoxy (B1213986) would alter the electronic character of the phenoxy ring and could influence binding.
Table 1: Hypothetical Impact of Isopropylphenoxy Moiety Variations on Biological Activity This table is illustrative and based on general SAR principles for diaryl ether compounds.
| Modification to Isopropylphenoxy Moiety | Expected Impact on Lipophilicity | Potential Effect on Biological Activity | Rationale |
|---|---|---|---|
| Isopropyl at para-position | No significant change | May increase or decrease | Alters steric profile and fit in binding pocket. |
| Isopropyl at ortho-position | No significant change | Likely decrease | Potential for steric hindrance with the ether linkage or aniline ring. |
| Replacement with methyl group | Decrease | Likely decrease | Reduced hydrophobic interactions with the target. |
| Replacement with tert-butyl group | Increase | May decrease | Potential for steric clash within the binding pocket. |
| Replacement with methoxy group | Decrease | Variable | Introduces polar interactions and alters electronic properties. |
Role of Trifluoromethyl Group Position and Substitution on Activity
The trifluoromethyl (-CF3) group is a key feature of many biologically active molecules due to its unique properties. It is strongly electron-withdrawing, metabolically stable, and increases lipophilicity, which can enhance membrane permeability and binding affinity. mdpi.comnih.govnih.govnih.gov
The placement of the -CF3 group at the ortho-position (C2) of the aniline ring is significant. This position places the bulky and electron-withdrawing group adjacent to the amino group, which can influence the pKa of the aniline nitrogen and its potential to act as a hydrogen bond donor. This ortho-substitution also imparts a conformational bias on the molecule, influencing the relative orientation of the two aromatic rings. In some kinase inhibitors, the presence of a trifluoromethyl group on the aryl moiety has been shown to be crucial for potent activity. acs.org
Moving the trifluoromethyl group to the meta or para position would significantly alter the electronic and steric environment around the aniline nitrogen. For example, a para-substituted -CF3 group would exert a strong electron-withdrawing effect through resonance, which could impact interactions with the biological target. The bioisosteric replacement of other groups with a -CF3 group is a common strategy in drug design to improve potency and pharmacokinetic properties. nih.gov
Table 2: Influence of Trifluoromethyl Group Position on Aniline Ring This table is illustrative and based on general medicinal chemistry principles.
| Position of Trifluoromethyl Group | Expected Impact on Aniline Basicity | Potential Effect on Binding | Rationale |
|---|---|---|---|
| Ortho (C2) | Decrease | May be optimal | Inductive electron withdrawal and steric influence on aniline NH2. |
| Meta (C3) | Decrease | May decrease | Alters electronic distribution and steric profile. |
Influence of Aniline Substituents on Compound Potency and Selectivity
Beyond the trifluoromethyl group, further substitution on the aniline ring can fine-tune the compound's potency and selectivity. The nature, size, and position of these substituents are critical. In many kinase inhibitor scaffolds, for example, even small modifications to the aniline moiety can lead to significant changes in activity and selectivity profiles. mdpi.comnih.gov
For instance, adding small lipophilic substituents at the 3- and 4-positions of an aniline ring has been suggested to probe for the presence of a lipophilic pocket within a target protein. mdpi.com Conversely, introducing polar or hydrogen-bonding groups could establish new, favorable interactions with the target, potentially increasing potency and selectivity. The electronic nature of the substituent is also important; electron-donating groups would increase the basicity of the aniline nitrogen, while additional electron-withdrawing groups would decrease it, each having a potential impact on key binding interactions.
Linker Chemistry and its Effect on Pharmacological Profile
The ether linkage in 4-(3-isopropylphenoxy)-2-(trifluoromethyl)aniline is a critical structural component. Diaryl ethers are known for their metabolic stability and the flexible nature of the oxygen bridge, which allows the two aromatic rings to adopt various conformations for optimal target binding. mdpi.com
Replacing the ether oxygen with a different linker, such as a thioether (sulfur), sulfoxide, sulfone, or a methylene (B1212753) group, would have a profound impact on the molecule's properties. A thioether, for example, would increase lipophilicity and alter the bond angle between the rings. A sulfone group, being a hydrogen bond acceptor, could introduce new interactions with the target but would also significantly increase polarity. In studies of triclosan (B1682465) analogues, the bridging oxygen was found to be crucial for efficacy, and its removal led to a significant loss of activity. nih.gov This highlights the importance of the specific nature of the linker.
The length and flexibility of the linker are also key parameters. Shortening or lengthening the linker, or replacing the simple ether with a more complex chain, would alter the distance and relative orientation of the two aryl moieties, which is often a critical factor for fitting into a specific binding site.
Rational Design Principles for Optimized Analogues
The rational design of optimized analogues of this compound would be guided by a thorough understanding of its SAR and the three-dimensional structure of its biological target, if known. rsc.orgfebscongress.orgmalariaworld.org Key principles would include:
Target Pocket Exploration: Modifications would be designed to probe the binding site for additional hydrophobic or polar interactions. For example, extending an alkyl chain on the phenoxy ring could explore a lipophilic channel, while adding a hydroxyl or amino group could pick up a new hydrogen bond.
Bioisosteric Replacements: Functional groups could be replaced with bioisosteres to improve properties. For example, the isopropyl group could be replaced with a cyclopropyl (B3062369) group to maintain lipophilicity while introducing more conformational rigidity. The trifluoromethyl group itself is often used as a bioisostere for other groups like a chlorine atom. nih.gov
Conformational Constraint: Introducing elements of rigidity, such as replacing the flexible ether linkage with a more constrained linker, can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.
Correlations between Lipophilicity and Biological Activity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as target engagement. nih.govresearchgate.net For many series of biologically active compounds, there is a clear correlation between lipophilicity and activity, often following a parabolic relationship where activity increases with lipophilicity up to an optimal point, after which it may decrease due to poor solubility or other issues.
Quantitative structure-activity relationship (QSAR) models are often employed to formally correlate lipophilicity and other physicochemical descriptors with biological activity. nih.govresearchgate.netijnrd.orgnih.gov For a series of aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume were found to be important for modeling lipophilicity. nih.gov
Table 3: Impact of Key Functional Groups on Lipophilicity and Potential Activity Based on general trends observed in medicinal chemistry.
| Functional Group | Contribution to Lipophilicity (logP) | General Impact on Biological Activity |
|---|---|---|
| Isopropyl Group | Increases | Often enhances activity through hydrophobic interactions. nih.gov |
| Trifluoromethyl Group | Increases | Can enhance potency, metabolic stability, and cell permeability. mdpi.comnih.gov |
| Ether Linkage | Contributes to overall lipophilicity | Provides a stable and flexible link between aromatic moieties. mdpi.com |
It is crucial to balance lipophilicity with other properties. While increased lipophilicity can improve membrane permeability and target binding, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, optimizing the lipophilicity of analogues of this compound would be a key aspect of any drug discovery program based on this scaffold.
Research on Derivatives and Analogues of 4 3 Isopropylphenoxy 2 Trifluoromethyl Aniline
Scaffold Hopping and Bioisosteric Replacements
The concepts of scaffold hopping and bioisosteric replacement are strategies used in drug design to create new molecular entities by modifying the core structure (scaffold) or replacing functional groups with others that have similar physical or chemical properties. researchgate.netspirochem.com While these are common approaches in medicinal chemistry, there is no specific literature available that describes the application of scaffold hopping or bioisosteric replacement to the 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline scaffold. For instance, while research exists on scaffold hopping for other diaryl ether herbicides, this has not been extended to the specific compound . researchgate.netfigshare.com Similarly, although the trifluoromethyl group is recognized as a potential bioisostere for other chemical moieties, no studies have been published detailing such replacements for this compound. nih.govelsevierpure.comnih.gov
Prodrug Strategies and Redox Derivatives in Medicinal Chemistry
Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. nih.govacs.org The modified drug, or prodrug, is then converted to the active form within the body. While prodrug approaches have been developed for various aniline (B41778) and phenol derivatives, no research has been published on the design or synthesis of prodrugs or redox derivatives of this compound. nih.gov
Development of Bivalent/Multivalent Ligands (e.g., PROTACs)
Bivalent or multivalent ligands, such as Proteolysis Targeting Chimeras (PROTACs), are molecules designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govmedchemexpress.comtargetmol.comnih.gov This is a rapidly advancing area of drug discovery. However, a review of the available literature found no instances of this compound being used as a ligand for a target protein in the development of PROTACs or other bivalent/multivalent ligands.
Future Research Directions and Emerging Applications
Development of Next-Generation Analogues
The strategic modification of a lead compound is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. For 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline, the development of next-generation analogues represents a promising avenue for research. This involves systematically altering the core structure to probe structure-activity relationships (SAR).
Key areas for modification include:
Isomeric Rearrangement: Altering the substitution pattern on the phenoxy ring, for example, moving the isopropyl group from the meta to the ortho or para position, could significantly impact how the molecule fits into a biological target's binding pocket. A precedent for this strategy can be seen in the development of isoquine, an isomer of the antimalarial drug amodiaquine (B18356), which was designed to prevent the formation of toxic metabolites. nih.gov
Side-Chain Modification: The isopropyl group could be replaced with other alkyl or functional groups to modulate lipophilicity and steric bulk. For instance, analogues such as 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline have been synthesized, indicating active exploration of these modifications. scbt.com
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the ether linkage could be substituted with a thioether or an amide to alter chemical stability and hydrogen bonding capacity.
This systematic approach to analogue synthesis allows for the fine-tuning of molecular properties to create compounds with superior therapeutic potential.
Exploration of Novel Therapeutic Areas
While existing research has linked phenoxy-N-phenylaniline derivatives to specific targets, such as inhibiting the c-Myc proto-oncogene in colorectal cancer, the broader therapeutic potential of this chemical class is largely untapped. nih.gov The trifluoromethylaniline moiety is a well-established pharmacophore found in a range of bioactive molecules, suggesting that this compound and its analogues could be active in other disease contexts.
Future screening efforts could focus on:
Oncology: Beyond c-Myc, many other oncogenic pathways could be susceptible. Screening against a diverse panel of cancer cell lines and specific kinases or protein-protein interactions may reveal new anticancer applications. nih.gov
Infectious Diseases: The structural similarity to 4-aminoquinoline (B48711) antimalarials like amodiaquine suggests potential applications in treating parasitic diseases. nih.gov Furthermore, its properties could be leveraged to develop novel antibacterial or antiviral agents.
Agrochemicals: Trifluoromethyl-containing anilines are important intermediates in the synthesis of effective pesticides. nih.gov Exploring the potential of this compound and its derivatives as herbicides, insecticides, or fungicides is a viable research direction.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. By simulating molecular interactions and predicting properties, these techniques can prioritize the synthesis of the most promising analogues, saving time and resources.
For this compound, computational approaches can be applied to:
Molecular Docking: Simulating the binding of proposed analogues to the three-dimensional structures of therapeutic targets (e.g., the c-Myc/MAX dimerization interface) can predict binding affinity and guide the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of novel, unsynthesized analogues.
ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This helps identify candidates with favorable drug-like properties early in the discovery process, minimizing late-stage failures. Quantum mechanics and force field-based methods are important tools for these initial investigations of newly synthesized molecules. researchgate.net
Integration with High-Throughput Screening Technologies
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries against specific biological targets. ewadirect.com Integrating HTS with research on this compound can rapidly expand our understanding of its biological activities.
Key applications of HTS include:
Target Identification: Screening the compound against broad panels of receptors, enzymes, and cellular assays can identify novel biological targets and therapeutic indications. stanford.edu
Lead Optimization: HTS can be used to efficiently screen libraries of analogues to identify those with the highest potency and selectivity for a given target. researchgate.net
Toxicity Profiling: Automated HTS assays can quickly assess the cytotoxicity of new compounds against various cell lines, providing an early indication of potential safety issues.
The combination of a focused library of analogues and advanced HTS technologies can dramatically accelerate the process of identifying lead compounds for further development. ewadirect.com
Sustainable Synthesis and Green Chemistry Innovations for Trifluoromethylated Anilines
The synthesis of fluorinated organic molecules, including trifluoromethylated anilines, has traditionally relied on harsh reagents and conditions. A major focus of future research is the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry.
Recent innovations that can be applied and refined for the synthesis of this compound class include:
Visible-Light Photoredox Catalysis: This technique uses light energy to promote chemical reactions under mild conditions, often at room temperature, providing an economical and powerful route to trifluoromethylated anilines. nih.govrsc.org
Transition-Metal-Free Reactions: Developing synthetic protocols that avoid heavy or precious metal catalysts is a key goal of green chemistry. Methods for the fluoroalkylation of anilines that operate without an exogenous photocatalyst are being explored. acs.org
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to building complex molecules, reducing the number of synthetic steps and the amount of waste generated. Rhodium(III)-catalyzed C–H bond activation has been used to construct trifluoromethylindolines from aniline (B41778) precursors. acs.org
Novel Trifluoromethylating Reagents: Research into new, more efficient, and safer reagents for introducing the CF3 group is ongoing. researchgate.netrsc.org
By focusing on these sustainable methodologies, the chemical industry can reduce the environmental impact of producing valuable trifluoromethylated aniline compounds. google.com
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-isopropylphenol and a halogenated precursor (e.g., 4-chloro-2-(trifluoromethyl)aniline). Typical conditions involve a polar aprotic solvent (e.g., DMF), a base (e.g., K₂CO₃), and heating at 80–110°C for 6–24 hours. Catalytic systems, such as Pd-based cross-coupling (e.g., Suzuki or Ullmann reactions), may enhance regioselectivity for complex substrates . Yield optimization requires careful control of stoichiometry, solvent purity, and inert atmosphere to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and distinguish isopropyl (δ 1.2–1.4 ppm for CH₃) and trifluoromethyl groups (¹³C: δ 120–125 ppm, q, J = 280–320 Hz).
- HPLC-MS : Confirm molecular ion [M+H]⁺ (expected m/z ~325) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., quinones from oxidation) can be monitored via TLC or HPLC. Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation under optimal conditions .
Advanced Research Questions
Q. What role do the trifluoromethyl and isopropyl groups play in modulating electronic properties and reactivity?
- Methodological Answer : The trifluoromethyl group is a strong electron-withdrawing meta-director, enhancing electrophilic substitution resistance while stabilizing negative charge in intermediates. The isopropylphenoxy group contributes steric bulk, influencing regioselectivity in substitution reactions. Computational studies (DFT/B3LYP) reveal reduced HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions in supramolecular systems .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Kinetic isotope effect (KIE) studies and Hammett plots (σ⁺ correlations) confirm a two-step addition-elimination mechanism. Isotopic labeling (¹⁸O in phenoxy) tracks oxygen participation. Transient intermediates (Meisenheimer complexes) can be trapped using low-temperature NMR (–40°C in CD₂Cl₂) .
Q. What computational strategies predict the compound’s binding affinity for biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like γ-aminobutyric acid (GABA) receptors. The trifluoromethyl group shows hydrophobic complementarity to receptor pockets (ΔG ~ –9.2 kcal/mol). Pharmacophore mapping identifies NH₂ and phenoxy moieties as critical for hydrogen bonding .
Q. How can synthetic byproducts be minimized during scale-up?
- Methodological Answer : Continuous flow reactors reduce side reactions (e.g., diaryl ether formation) by maintaining precise temperature control and residence times. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate concentrations. Solvent screening (e.g., switch from DMF to NMP) improves solubility and reduces decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
